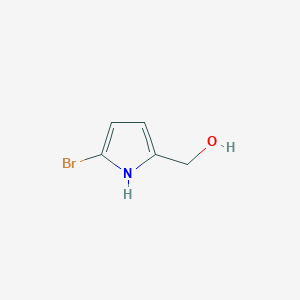

(5-Bromo-1H-pyrrol-2-yl)methanol

Beschreibung

Eigenschaften

Molekularformel |

C5H6BrNO |

|---|---|

Molekulargewicht |

176.01 g/mol |

IUPAC-Name |

(5-bromo-1H-pyrrol-2-yl)methanol |

InChI |

InChI=1S/C5H6BrNO/c6-5-2-1-4(3-8)7-5/h1-2,7-8H,3H2 |

InChI-Schlüssel |

IKFWIAASKYBGER-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(NC(=C1)Br)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Structural Overview

| Property | Value |

|---|---|

| Chemical Name | (5-Bromo-1H-pyrrol-2-yl)methanol |

| Molecular Formula | C5H6BrNO |

| Core Structure | Pyrrole ring with Br at 5, CH2OH at 2 |

Preparation Methods Analysis

3.1. General Synthetic Strategy

The synthesis of (5-Bromo-1H-pyrrol-2-yl)methanol typically involves two key transformations:

- Bromination of a pyrrole precursor to introduce the bromine at the 5-position.

- Introduction of the hydroxymethyl group at the 2-position, commonly via formylation followed by reduction or direct hydroxymethylation.

Bromination of Pyrrole Derivatives

The starting material is generally a substituted pyrrole. Bromination is carried out using bromine or N-bromosuccinimide in an appropriate solvent (such as dichloromethane or acetic acid) to selectively introduce a bromine atom at the 5-position of the pyrrole ring.

Data Table: Bromination Conditions

| Substrate | Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1H-pyrrole-2-carbaldehyde | Br2/NBS | DCM/AcOH | 0–25°C | 70–90 |

Introduction of the Hydroxymethyl Group

There are two main approaches:

(a) Formylation Followed by Reduction

- Formylation: The brominated pyrrole undergoes a Vilsmeier–Haack reaction or similar formylation to introduce a formyl group at the 2-position.

- Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride or lithium aluminum hydride.

(b) Direct Hydroxymethylation

- The brominated pyrrole is reacted directly with formaldehyde under basic or catalytic conditions to introduce the hydroxymethyl group at the 2-position. This can be achieved using aqueous formaldehyde and a base such as sodium hydroxide or potassium carbonate.

Data Table: Hydroxymethylation Conditions

| Substrate | Reagent | Catalyst/Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-1H-pyrrole | Formaldehyde | NaOH/K2CO3 | Water/Ethanol | 0–25°C | 60–80 |

| 5-Bromo-1H-pyrrole-2-carbaldehyde | NaBH4/LiAlH4 | — | EtOH/THF | 0–25°C | 70–90 |

Industrial and Research Scale Considerations

- Scalability: The described methods are adaptable for both laboratory and industrial synthesis, with careful attention to reaction temperature, solvent choice, and purification steps to maximize yield and purity.

- Safety: Standard precautions for handling bromine and reducing agents are necessary.

Summary Table: Preparation Methods

| Step | Method | Key Reagents | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Electrophilic substitution | Br2 or NBS | 70–90 | Regioselectivity at 5-position |

| Formylation | Vilsmeier–Haack or similar | POCl3/DMF or equivalents | 60–85 | 2-position selectivity |

| Reduction | Hydride reduction | NaBH4 or LiAlH4 | 70–90 | Mild conditions preferred |

| Direct Hydroxymethylation | Hydroxymethylation | Formaldehyde, base | 60–80 | Simpler, fewer steps |

| Purification | Recrystallization/chromatography | Solvent | — | High purity achieved |

Comparative Analysis

| Method | Advantages | Disadvantages |

|---|---|---|

| Formylation + Reduction | High selectivity, good yields | Multi-step, requires reduction |

| Direct Hydroxymethylation | Simpler, fewer steps | May have lower regioselectivity |

Research Results and Observations

- Yields: Both approaches afford moderate to high yields (60–90%), with the reduction step generally offering higher purity.

- Scalability: The direct hydroxymethylation is more amenable to scale-up due to its operational simplicity.

- Product Purity: Final products are typically >95% pure after recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: (5-Bromo-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: (5-Bromo-1H-pyrrol-2-yl)carboxylic acid.

Reduction: 1H-pyrrol-2-ylmethanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-1H-pyrrol-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of (5-Bromo-1H-pyrrol-2-yl)methanol involves its interaction with various molecular targets. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares (5-Bromo-1H-pyrrol-2-yl)methanol with key analogs identified in the evidence:

Key Observations:

Heterocyclic Core: The target compound’s pyrrole ring is more electron-rich than the pyridine in 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol, making it more reactive toward electrophilic substitution. The fused pyrrole-pyridine system in (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol increases aromatic stability and may enhance binding affinity in biological systems . The pyrazolone derivative (4-Bromo-5-(bromomethyl)-pyrazol-3-one) features a non-aromatic lactam ring, which alters its tautomeric behavior and acidity compared to fully aromatic systems .

Substituent Effects: Bromine at the 5-position in the target compound directs electrophilic attacks to the 3- and 4-positions of the pyrrole ring. The hydroxymethyl group in the target compound offers a versatile site for functionalization, akin to the ethanol group in 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol, though the latter’s primary alcohol may exhibit higher polarity .

Physicochemical Properties

- Solubility: The hydroxymethyl group in the target compound likely enhances water solubility compared to non-polar analogs. However, 1-(5-Bromo-3-fluoropyridin-2-yl)ethanol may exhibit higher solubility in organic solvents due to its fluoropyridine core .

- Stability : Brominated pyrroles are generally sensitive to light and oxidation, whereas pyridine derivatives (e.g., fluoropyridine analogs) demonstrate greater thermal stability .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (5-Bromo-1H-pyrrol-2-yl)methanol, and how can regioselectivity be controlled during bromination?

- Methodological Answer : Synthesis typically involves bromination of pyrrole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. To ensure regioselectivity at the 5-position, directing groups (e.g., electron-withdrawing substituents) or protecting the pyrrole nitrogen can guide bromine placement . Solvents such as dichloromethane and catalysts like Lewis acids (e.g., AlCl₃) are critical for high yield . Post-synthesis, purification via recrystallization or chromatography ensures product integrity.

Q. How is (5-Bromo-1H-pyrrol-2-yl)methanol characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (utilizing software like SHELXL) resolves bond lengths and angles . Infrared (IR) spectroscopy identifies functional groups like the hydroxyl moiety. Cross-referencing with databases (e.g., PubChem) ensures accuracy .

Q. What are the common reactivity patterns of (5-Bromo-1H-pyrrol-2-yl)methanol in organic transformations?

- Methodological Answer : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization. The hydroxyl group can undergo oxidation to ketones or act as a nucleophile in esterification. Computational studies (e.g., DFT) predict regioselectivity in reactions like nucleophilic substitution . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid pyrrole ring decomposition .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when analyzing brominated pyrrole derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, NMR signals may shift due to hydrogen bonding with the hydroxyl group. To resolve this:

- Use deuterated solvents (e.g., DMSO-d₆) to stabilize tautomers.

- Perform variable-temperature NMR to observe dynamic equilibria.

- Validate findings with X-ray crystallography or computational modeling (e.g., Gaussian) .

Q. What experimental design principles optimize the biological activity of (5-Bromo-1H-pyrrol-2-yl)methanol derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) at the 1- or 3-positions to enhance binding to biological targets like enzymes .

- In Silico Screening : Use molecular docking (e.g., AutoDock) to predict interactions with targets (e.g., kinases, GPCRs).

- In Vitro Assays : Test antimicrobial activity via microdilution (MIC/MBC) or anticancer potential using MTT assays on cell lines .

Q. What strategies mitigate challenges in scaling up the synthesis of (5-Bromo-1H-pyrrol-2-yl)methanol for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions.

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for sustainability.

- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .

Data Contradiction and Validation

Q. How should researchers interpret conflicting results in the biological activity of structurally similar bromopyrrole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.